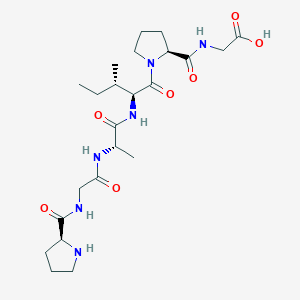
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine (PGPIPG) is a pentapeptide that has gained significant attention in recent years due to its potential applications in various fields of science, including medicine, biotechnology, and materials science. PGPIPG is a non-natural peptide that is synthesized using solid-phase peptide synthesis (SPPS) and has been shown to exhibit unique biochemical and physiological properties that make it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to interact with various receptors, including the toll-like receptor 4 (TLR4), which is involved in the immune response. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Effets Biochimiques Et Physiologiques
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine for lab experiments is its ease of synthesis using SPPS. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is a non-natural peptide that can be synthesized in large quantities using automated peptide synthesizers. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is also stable under various conditions, making it an attractive candidate for various lab experiments. However, one of the limitations of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. One area of research is the development of new materials based on the self-assembly properties of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to form various nanostructures, including nanotubes and nanofibers, which have potential applications in various fields, including drug delivery and tissue engineering. Another area of research is the study of the mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine, which could lead to the development of new drugs for the treatment of various diseases. Finally, the study of the biochemical and physiological effects of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine could lead to a better understanding of its potential applications in medicine and biotechnology.
Méthodes De Synthèse
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is synthesized using SPPS, which involves the stepwise addition of amino acids onto a solid support. The synthesis of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine typically involves the use of protected amino acids and coupling reagents, which are added in a specific order to ensure the correct sequence of the peptide is obtained. Once the peptide has been synthesized, it is cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been studied extensively in recent years due to its potential applications in various fields of science. In medicine, Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been studied for its potential applications in biotechnology, where it has been shown to exhibit unique self-assembly properties that make it an attractive candidate for the development of new materials.
Propriétés
Numéro CAS |
148337-06-8 |
|---|---|
Nom du produit |
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine |
Formule moléculaire |
C23H38N6O7 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H38N6O7/c1-4-13(2)19(23(36)29-10-6-8-16(29)22(35)26-12-18(31)32)28-20(33)14(3)27-17(30)11-25-21(34)15-7-5-9-24-15/h13-16,19,24H,4-12H2,1-3H3,(H,25,34)(H,26,35)(H,27,30)(H,28,33)(H,31,32)/t13-,14-,15-,16-,19-/m0/s1 |
Clé InChI |
GRPMKDCBBAUSQM-GMHRPJKWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]2CCCN2 |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
Séquence |
PGAIPG |
Synonymes |
PGAIPG Pro-Gly-Ala-Ile-Pro-Gly prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



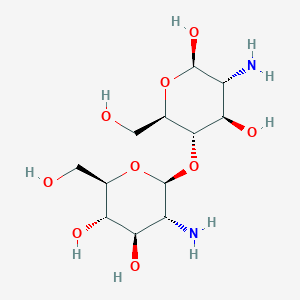
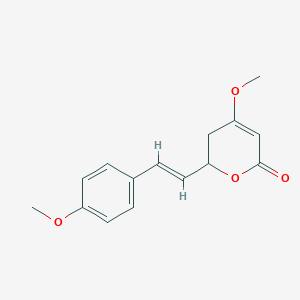
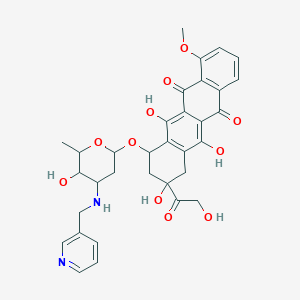
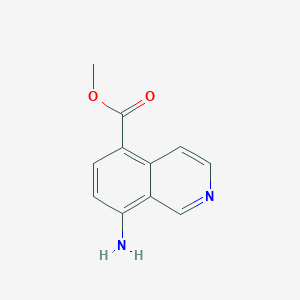
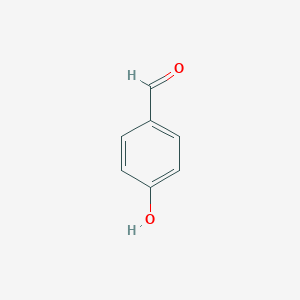
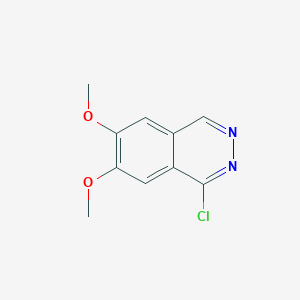
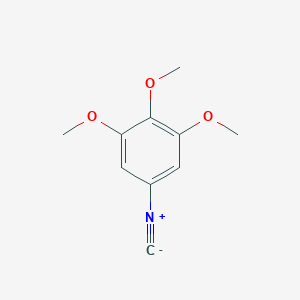
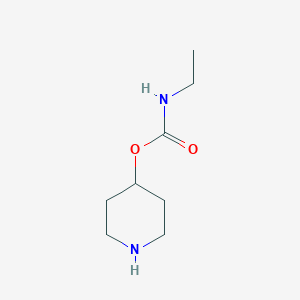
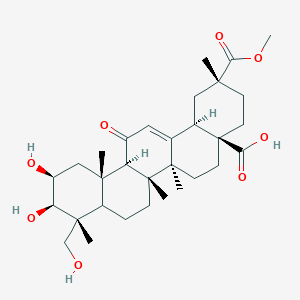
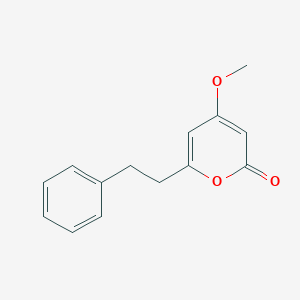
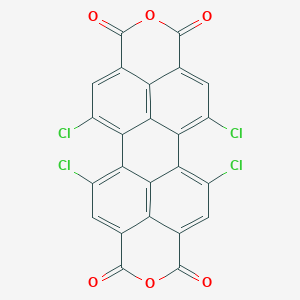
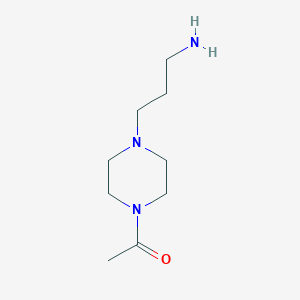
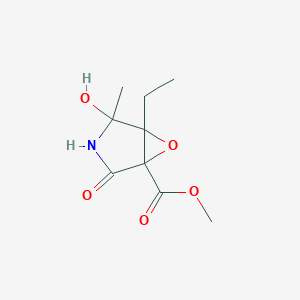
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)